molecular formula C14H18O3 B2400822 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid CAS No. 1489920-11-7

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid

Cat. No. B2400822
CAS RN: 1489920-11-7
M. Wt: 234.295
InChI Key: HKHYWOWHFRQNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid” is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.30 . This compound is used for research purposes .

Scientific Research Applications

Applications in Heterocyclic Chemistry

Mononuclear Heterocyclic Rearrangement 5-Arylisoxazole-3-carboxylic acids undergo transformations to form 3,4-substituted 1,2,5-oxadiazoles, showcasing the potential of such compounds in heterocyclic chemistry and organic synthesis (Potkin et al., 2012).

Photoremovable Protecting Groups

2,5-Dimethylphenacyl Esters as Photoremovable Protecting Group 2,5-Dimethylphenacyl (DMP) esters serve as photoremovable protecting groups for carboxylic acids, important in organic synthesis and biochemistry for caged compounds. The DMP moiety's photorelease yields are influenced by the solvent's polarity, demonstrating the nuanced control available in these photoreactions (Zabadal et al., 2001).

Luminescence Sensing

Lanthanide Metal-Organic Frameworks for Luminescence Sensing Lanthanide-based metal-organic frameworks exhibit selective luminescence sensing abilities towards benzaldehyde derivatives, highlighting their potential as fluorescence sensors in chemical detection (Shi et al., 2015).

Synthesis of Functionalized Molecules

Rhodium(I)-Catalyzed Carboxylation Rhodium(I) catalysis enables the conversion of arylboronic esters to benzoic acid derivatives under a carbon dioxide atmosphere, illustrating an efficient method for synthesizing functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).

Synthesis of Benzopyrans and Pyrazoles Meldrum's acid facilitates the synthesis of various substituted benzopyrans and pyrazoles, highlighting a simple and rapid approach to synthesize medically significant compounds (Reddy & Rao, 2006).

properties

IUPAC Name

4-(3,4-dimethylphenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10-3-4-12(9-11(10)2)14(13(15)16)5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHYWOWHFRQNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCOCC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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